alpha-(4-(6-Methyl-2-benzothiazolyl)phenylimino)-O-cresol
Description
Alpha-(4-(6-Methyl-2-benzothiazolyl)phenylimino)-O-cresol is a complex organic compound with a molecular formula of C14H12N2S This compound is known for its unique structural properties, which include a benzothiazole ring fused with a phenyl group and an imino group attached to an O-cresol moiety
Properties
CAS No. |
82654-96-4 |
|---|---|
Molecular Formula |
C21H16N2OS |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
2-[[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]iminomethyl]phenol |
InChI |
InChI=1S/C21H16N2OS/c1-14-6-11-18-20(12-14)25-21(23-18)15-7-9-17(10-8-15)22-13-16-4-2-3-5-19(16)24/h2-13,24H,1H3 |
InChI Key |
NDTLSVIHPFXUNH-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N=CC4=CC=CC=C4O |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N=CC4=CC=CC=C4O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(4-(6-Methyl-2-benzothiazolyl)phenylimino)-O-cresol typically involves the reaction of 4-(6-Methyl-2-benzothiazolyl)benzeneamine with O-cresol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imino linkage. The reaction conditions, including temperature and solvent, are optimized to achieve a high yield of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. the process is scaled up to accommodate higher volumes, and additional steps may be included to purify the final product. Techniques such as crystallization, distillation, and chromatography are commonly employed to ensure the purity and quality of the compound .
Chemical Reactions Analysis
Types of Reactions
Alpha-(4-(6-Methyl-2-benzothiazolyl)phenylimino)-O-cresol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives .
Scientific Research Applications
Alpha-(4-(6-Methyl-2-benzothiazolyl)phenylimino)-O-cresol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of alpha-(4-(6-Methyl-2-benzothiazolyl)phenylimino)-O-cresol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 4-(6-Methyl-2-benzothiazolyl)benzeneamine
- 4-(6-Methyl-2-benzothiazolyl)phenyl isocyanate
Uniqueness
Alpha-(4-(6-Methyl-2-benzothiazolyl)phenylimino)-O-cresol is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
